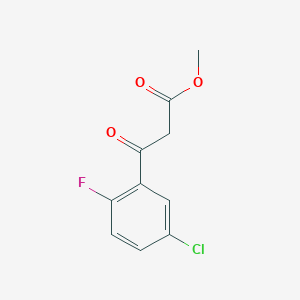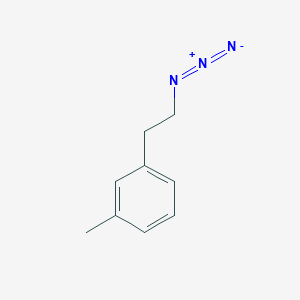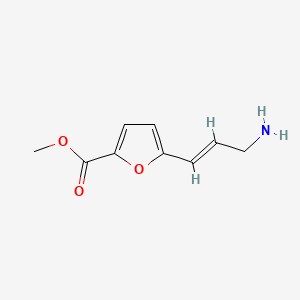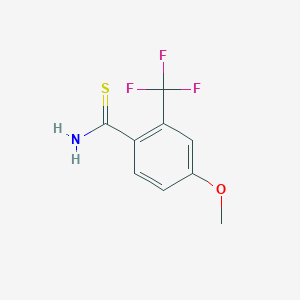
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H8F3NOS It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide typically involves the introduction of the trifluoromethyl group and the carbothioamide group onto a methoxy-substituted benzene ring. One common method involves the reaction of 4-methoxybenzene with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbothioamide group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(trifluoromethyl)benzene: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
1-Methoxy-2-methyl-4-(trifluoromethyl)benzene: Contains a methyl group instead of a carbothioamide group, altering its chemical properties and reactivity.
Uniqueness
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8F3NOS |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H8F3NOS/c1-14-5-2-3-6(8(13)15)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,15) |
InChI Key |
VJCMIMOMNJIIFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
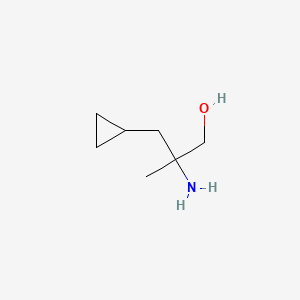
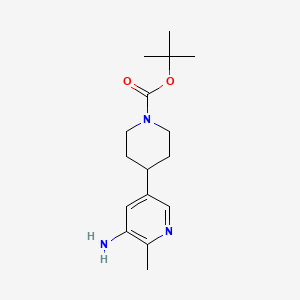
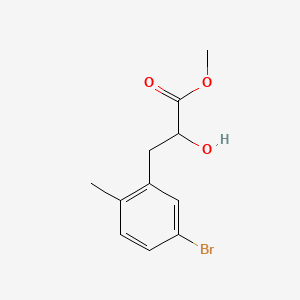
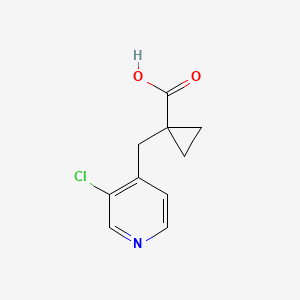
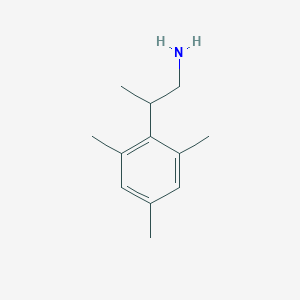
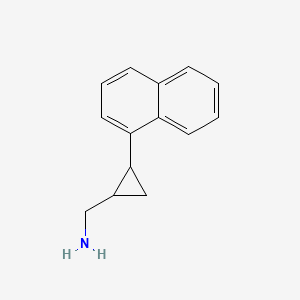
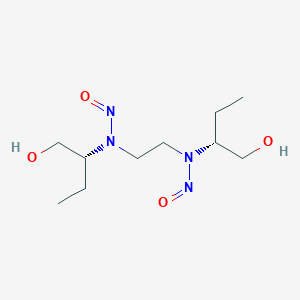
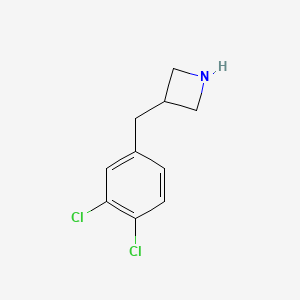
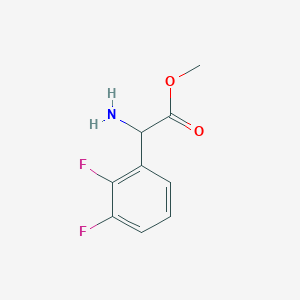
![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
